The definitive determination of Isosilybin A's stereochemistry was achieved by analyzing a heavy atom derivative, which allows for unambiguous assignment of absolute configuration via X-ray crystallography [1].
For researchers seeking to replicate or understand the methodology, the core experimental steps from the cited study are summarized below.
| Step | Description | Key Details |
|---|---|---|
| 1. Derivatization | React this compound with 4-bromobenzoyl chloride. | Reaction selectively esterified the C-7 phenolic hydroxyl group, not the C-9″ primary alcohol as initially hypothesized [1]. |
| 2. Purification & Crystallization | Purify the product and grow crystals for analysis. | Derivative purified and crystallized via slow evaporation in methanol [1]. |
| 3. X-ray Data Collection | Collect diffraction data. | Data collected at 193 K using Mo Kα radiation [1]. |
| 4. Structure Solution & Refinement | Solve and refine the crystal structure. | Structure solved using direct methods (SHELXTL). Absolute configuration confirmed via Flack parameter [1]. |
The following diagram illustrates the logical workflow and relationship between the different methods used to establish the absolute configuration of this compound.
The precise stereochemistry of this compound is not just a structural detail; it has direct implications for its biological activity and research.
Isosilybin A is one of the diastereoisomeric flavonolignans found in silymarin, an extract from milk thistle (Silybum marianum) seeds [1] [2]. Its complete stereochemistry has been unambiguously determined as 2R, 3R, 7'R, 8'R [3].
The table below summarizes the key structural characteristics of this compound:
| Characteristic | Description |
|---|---|
| Molecular Formula | C₂₅H₂₂O₁₀ [1] |
| Core Structure | Flavonolignan skeleton [1] [2] |
| Stereochemistry | 2R, 3R, 7'R, 8'R [3] |
| Key Structural Feature | Contains a 1,4-dioxane ring system, critical for biological activity [1] |
The 1H and 13C NMR spectra of this compound are nearly identical to those of its diastereoisomers (Silybin A, Silybin B, and Isosilybin B), making identification by simple signal inspection very difficult [1] [3].
Advanced NMR analysis methods like Quantum Mechanical Spectral Analysis (QMSA) can significantly enhance the analysis of complex spin systems found in molecules like this compound [4]. This digital platform uses quantum mechanics to fit a calculated spectrum to experimental data, deconvoluting overlapped signals and providing accurate NMR parameters, even in the presence of high-order effects [4].
The following diagram outlines a general experimental workflow for the separation and NMR analysis of this compound based on the methodologies described in the literature.
The foundational work on isosilybin, which led to the identification of its constituents Isosilybin A and B, was published in 1979 by Arnone, Merlini, and Zanarotti [1]. Their research was pivotal in demonstrating that what was previously considered a single compound was, in fact, a mixture of diastereoisomers [1].
The structural and stereochemical details of these compounds were further refined through a combination of techniques, including:
2R, 3R, 7'R, 8'R [2].[α]D +48.15° for this compound vs. -23.55° for Isosilybin B) [2].The diagram below illustrates the stereochemical relationship between the key flavonolignans.
Figure: Stereochemical relationships between major silymarin flavonolignans. Silybin and Isosilybin are both 1:1 mixtures of diastereoisomers A and B.
The table below summarizes the key structural characteristics and typical abundance of this compound and related compounds in a standardized silymarin extract.
| Compound Name | Molecular Formula | Molecular Weight | Key Stereochemical Features | Relative Abundance in Silymarin |
|---|---|---|---|---|
| This compound | C25H22O10 | 482.44 g/mol | Configuration: 2R, 3R, 7'R, 8'R [2] |
~5% of total flavonolignans [3] |
| Isosilybin B | C25H22O10 | 482.44 g/mol | Configuration: 2R, 3R, 7'S, 8'S [2] |
~5% of total flavonolignans [3] |
| Silybin A | C25H22O10 | 482.44 g/mol | Trans conformation of H-2, H-3, H-7', H-8' [2] |
Part of the 40-60% silybin fraction [3] |
| Silybin B | C25H22O10 | 482.44 g/mol | Differs from Silybin A in configuration at C-7' and C-8' [2] | Part of the 40-60% silybin fraction [3] |
| Silychristin | C25H22O10 | 482.44 g/mol | Different regiochemistry (distinct connectivity of the coniferyl alcohol unit) [3] | 15-25% [3] |
Early isolation was hindered by the low natural abundance of isosilybin and the technical difficulty of separating diastereomers with very similar physical properties [3] [2]. Modern protocols leverage advanced chromatography and analytical techniques.
| Method Category | Specific Technique | Key Application in this compound Isolation & Analysis | Experimental Notes |
|---|---|---|---|
| Extraction | Maceration / Sequential Solvent Extraction | Initial extraction of dried, powdered seeds using solvents like methanol, acetone, or ethyl acetate [4]. | Efficiency depends on solvent polarity; yields are typically low [4]. |
| Preparative Chromatography | Sequential Silica Gel Column Chromatography | Initial fractionation of the crude silymarin extract to enrich flavonolignans [2]. | |
| Preparative Reversed-Phase (RP) HPLC | Critical for the final separation and purification of this compound from other flavonolignans and from Isosilybin B [2]. | ||
| Analytical Chromatography | Analytical RP-HPLC | Used for quality control, checking purity, and quantifying this compound in mixtures [2]. | Baseline resolution of all major flavonolignans is achievable [3]. |
| Capillary Electrophoresis | An alternative high-resolution method for separating and analyzing silymarin components [3]. | ||
| Structural Characterization | NMR Spectroscopy (1H, 13C) | Confirms molecular structure and stereochemistry. 1H NMR coupling constants confirm the trans conformation [2]. |
Spectra of diastereomers are highly similar, requiring careful analysis [2]. |
| X-ray Crystallography | Definitive method for determining absolute stereochemistry [2]. | ||
| Optical Rotation | Used to assign configuration by comparing specific rotation with known standards [2]. |
While much of the initial silymarin research focused on silybin, recent studies highlight that this compound and other understudied flavonolignans possess unique and potent biological activities [3].
This compound is a flavonolignan and a primary active constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum) [1]. Silymarin has been used for centuries as a hepatoprotectant and treatment for liver disorders [2]. Modern research has highlighted this compound's promising anti-prostate cancer efficacy, with studies showing it induces growth inhibition, G1 arrest, and apoptosis in prostate cancer cells by targeting the Akt-NF-κB-AR axis [2] [3]. Its IC50 in DU145 cells is 32 μM [3].
The structural complexity of this compound, characterized by a functionalized benzopyranone core linked to a benzodioxane unit with multiple stereocenters, has made its synthesis a challenging and attractive goal for synthetic chemists [2] [4] [1]. The following diagram illustrates the core structure and the key strategic bond disconnection for its biomimetic synthesis.
The core strategy involves a late-stage biomimetic cyclization of a chalcone precursor to form the benzopyranone ring of this compound.
In nature, flavonolignans like this compound are believed to originate from the radical coupling of a flavanonol (such as taxifolin) and a phenylpropanoid unit (such as coniferyl alcohol) [5] [1]. This process is catalyzed by enzymes like ascorbate peroxidase (APX1).
To address the inefficiencies of plant extraction, an efficient enzymatic cascade for the production of silybin and isosilybin was engineered [5]. This route uses more affordable starting materials.
An engineered enzymatic cascade uses PsVAO and APX1 to convert eugenol and taxifolin into silybin and isosilybin.
Key Protocol Details [5]:
The chemical synthesis of this compound is built upon a biomimetic strategy that mimics the natural enzyme chalcone isomerase (CHI) [2]. The general approach involves first constructing a complex chalcone precursor containing the appropriate benzodioxane fragment, followed by a catalytic asymmetric cyclization to form the benzopyranone core.
The synthesis of the enantiomerically pure benzodioxane aldehyde (3) is a multi-step process starting from vanillin (4) [2]. The table below summarizes the key steps and conditions.
Table 1: Key Steps in the Synthesis of the Benzodioxane Aldehyde Fragment [2]
| Step | Starting Material | Product | Key Reagents & Conditions | Purpose |
|---|
| 1 | Vanillin (4) | Cinnamate 5 | 1. Boc-protection 2. Horner–Wadsworth–Emmons olefination | Install alkene backbone and protect phenol. | | 2 | Cinnamate 5 | Triol 6 | 1. DIBAL-H reduction 2. Dihydroxylation with AD-mix β | Create chiral diol centers with high enantiomeric excess (ee). | | 3 | Triol 6 | Epoxide 7 | 1. Regioselective mesylation 2. Mild base treatment | Form enantioenriched epoxide (99:1 er). | | 4 | Epoxide 7 & Aldehyde 8 | Epoxy aldehyde 9 | Mitsunobu reaction (>20:1 dr) | Couple fragments and set stereochemistry. | | 5 | Epoxy aldehyde 9 | Aldehyde 3 | 1. Co(III)-catalyzed hydrolytic epoxide opening 2. TIPS protection 3. Pd(0) deallylation 4. Mitsunobu ring closure | Finalize the benzodioxane aldehyde precursor. |
The core strategic step is the conversion of the linear chalcone (15 or 18) into the flavanone core of this compound. This is achieved via an organocatalytic, biomimetic cyclization.
Table 2: Optimization of the Biomimetic Chalcone Cyclization [2]
| Entry | Chalcone Substrate | Catalyst | Conditions | Result (dr) |
|---|---|---|---|---|
| 1 | Naringenin dimethyl ether 16 | Quinine | Toluene, 23 °C | Slow reaction, good stereoselectivity |
| 2 | Naringenin dimethyl ether 16 | Quinidine | Toluene, 23 °C | Slow reaction, good stereoselectivity |
| 5 | Naringenin dimethyl ether 16 | Catalyst E (Thiourea-Cinchona) | Toluene, 23 °C | <6 h, 85:15 dr (R) |
| 6 | Naringenin dimethyl ether 16 | Catalyst D (Thiourea-Cinchona) | Toluene, 23 °C | <6 h, 56:44 dr |
| 8 | Simplified analog 17 | Catalyst E | MeCN, 15 mol% | Maintained stereoselectivity |
| 10 | Fully elaborated 18 | Achiral thiourea C | MeCN, 30 mol% | 50:50 dr |
| 11 | Fully elaborated 18 | Catalyst E | MeCN, 30 mol% | 83:17 dr |
| 13 | Fully elaborated 18 | Catalyst F (Urea-Cinchona) | MeCN, 30 mol% | 85:15 dr, 36 h |
Detailed Cyclization Protocol for Final Step [2]:
After the key cyclization, the synthesis requires oxidation to install the final oxygenation pattern and global deprotection [2] [4].
The presented synthetic strategies offer distinct advantages for research and drug development:
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₃₂H₂₅BrO₁₁ [1] |
| Crystal System | Orthorhombic [1] |
| Space Group | P2₁2₁2₁ [1] |
| Unit Cell Dimensions | a = 4.7129(6) Å, b = 16.470(2) Å, c = 38.853(5) Å [1] |
| Unit Cell Volume | 3015.8(6) ų [1] |
| Temperature | 193(2) K [1] |
| Absolute Configuration | (2R, 3R, 7″R, 8″R) [1] |
| CCDC Deposition Number | 893140 [1] |
The determination of Isosilybin A's absolute configuration followed a targeted strategy of chemical derivatization and crystallization. The workflow illustrates the key stages:
Figure 1: The experimental workflow for determining the absolute configuration of this compound via heavy-atom derivatization and X-ray crystallography.
This crystallographic study provided the first direct experimental proof of this compound's absolute configuration [1]. Prior to this work, the configuration had been pieced together using indirect methods like Electronic Circular Dichroism (ECD) and by correlating the relative configuration from X-ray data with the known configuration of the flavonoid portion of the molecule [1] [2]. The results from this study confirmed the earlier assignments and also verified the absolute configurations of its closely related compounds: Isosilybin B, Silybin A, and Silybin B [1] [3] [4].
For further investigation, you can:
Isosilybin A is a significant flavonolignan component of silymarin, a complex extract derived from Silybum marianum (milk thistle) seeds. Unlike simpler flavonoids, flavonolignans like this compound possess multiple chiral centers resulting from the radical coupling of a flavonoid precursor (typically taxifolin) with a phenylpropanoid unit (coniferyl alcohol). This biosynthetic process exhibits poor stereoselectivity, naturally producing this compound as part of diastereomeric pairs. The precise three-dimensional configuration of these chiral centers is not merely a structural curiosity; it fundamentally governs molecular interactions with biological targets, directly influencing pharmacological activity, receptor binding affinity, and metabolic fate [1] [2]. Understanding the stereochemistry of this compound is therefore a prerequisite for rational drug design and the accurate interpretation of its mechanism of action.
The complete stereostructure of this compound has been unequivocally determined through X-ray crystallography. The molecule contains four chiral centers with an anti relative configuration across the molecule. The absolute configuration has been confirmed directly via X-ray crystallographic analysis of a heavy atom derivative, establishing this compound as (2R, 3R, 7''R, 8''R) [3].
Table: Absolute Configuration of this compound and Related Diastereomers
| Compound | C-2 Configuration | C-3 Configuration | C-7'' Configuration | C-8'' Configuration | Optical Rotation [α]D |
|---|---|---|---|---|---|
| This compound | R | R | R | R | +48.15° [4] |
| Isosilybin B | R | R | S | S | -23.55° [4] |
| Silybin A | R | R | R | R | +20° [4] |
| Silybin B | R | R | S | S | -1.07° [4] |
The primary challenge in characterizing isosilybin diastereomers lies in their nearly identical NMR spectra. The ( ^1H ) and ( ^{13}C ) NMR spectra of this compound and isosilybin B show only minimal differences in chemical shifts (less than 0.01 ppm for ( ^1H )), making them virtually indistinguishable by NMR alone without chiral shift reagents [4]. Consequently, separation and identification have historically relied on chromatographic behavior (HPLC) and optical rotation data. Isosilybins A and B are regioisomers of silybins A and B. This means the diastereomeric pairs share the same molecular formula and atomic connectivity but differ in the points of linkage between the flavonoid (taxifolin) and phenylpropanoid (coniferyl alcohol) moieties, leading to distinct three-dimensional shapes and biological activities [3] [5].
The stereochemical similarity of silybin and isosilybin diastereomers makes their preparative separation by standard chromatography highly challenging and laborious. Chemoenzymatic methods offer a scalable and efficient alternative.
Diagram: Workflow for the chemoenzymatic resolution of silybin/isosilybin diastereomers. The lipase shows a distinct preference (diastereomeric ratio D ≈ 6) for acylating the "B" form diastereomer [6] [2].
The continuous-flow reactor system significantly enhances this process. Optimal conditions identified for kilogram-scale reactions are:
Under these optimized conditions, a reactor with a 1000 × 15 mm column can process approximately 20 g of silybin per day, yielding 6.7 g of silybin A and 5.6 g of silybin B. The immobilized enzyme (Novozym 435) demonstrates excellent stability, showing no significant degradation after approximately 30 cycles (30 days) [6].
Table: Key Techniques for Separation and Characterization of Isosilybin Diastereomers
| Technique | Application | Key Experimental Details | Reference |
|---|---|---|---|
| X-ray Crystallography | Definitive determination of absolute configuration. | Use of heavy atom derivatives (e.g., 4-bromobenzoyl chloride); space group P2(_1)2(_1)2(_1). | [3] |
| HPLC-ESI-MS/MS | Analytical separation & identification. | YMC ODS-AQ column; gradient of ammonium acetate & methanol/water/formic acid; MRM detection. | [7] |
| Electronic Circular Dichroism (ECD) | Configurational analysis by comparison to known standards. | Correlation of ECD spectra with model compounds of established absolute configuration. | [3] [8] |
| Optical Rotation | Distinguishing diastereomers and monitoring purity. | Measurement of specific rotation [α]D; significant differences between isomers (e.g., this compound: +48.15°, Isosilybin B: -23.55°). | [4] |
The chirality of this compound is not an academic concern but a critical determinant of its pharmacological profile. Biological systems are inherently chiral environments, and interactions with targets like enzymes, receptors, and DNA follow the "lock-and-key" principle, where the three-dimensional structure of the ligand is essential [1]. Research demonstrates that individual diastereomers exhibit distinct and specific biological activities:
The traditional use of diastereomeric mixtures or crude silymarin extract in research and therapy likely obscures the true efficacy and mechanisms of the individual components. The observed "pleiotropic effects" of silymarin may often be the combined result of multiple compounds with distinct activities, each acting on different cellular targets [1] [5]. Therefore, the future of silymarin research and application lies in the use of optically pure components, which can be applied directly or serve as valuable lead structures for fully understanding and harnessing their therapeutic potential [1].
Isosilybin A is a flavonolignan natural product isolated from the seeds of milk thistle (Silybum marianum) and represents one of the key bioactive components of the traditional herbal extract known as silymarin. Structurally, it is a complex hybrid molecule consisting of a flavanonol moiety linked to a 1,4-benzodioxane unit, presenting significant synthetic challenges due to its multiple stereogenic centers and electron-rich aromatic systems. The compound has attracted substantial research interest owing to its diverse pharmacological activities, including hepatoprotective, anti-viral, and anti-cancer effects, particularly against prostate cancer. Its identification as the first flavonolignan PPARγ agonist further highlights its potential in metabolic disorder therapeutics [1].
The structural complexity of this compound, characterized by the presence of two contiguous stereogenic centers in each of its molecular fragments, has rendered its asymmetric synthesis a formidable challenge for synthetic chemists. For decades, access to this molecule and its isomers relied solely on arduous isolation processes from natural sources, which yielded limited quantities and struggled to provide material of sufficient purity for detailed pharmacological studies. This application note comprehensively details the biomimetic asymmetric synthesis of (-)-Isosilybin A, integrating the most recent advances in catalytic stereoselective methodologies and providing researchers with reproducible protocols for accessing this pharmaceutically relevant natural product [2].
The synthetic strategy for this compound employs a biomimetic approach inspired by the biosynthetic pathway in which chalcone isomerase (CHI) catalyzes the cyclization of a chalcone precursor to form the characteristic benzopyranone ring system. The retrosynthetic disconnection reveals two key fragments: a sterically congested 2',4',6'-trisubstituted acetophenone and an enantiomerically pure 1,4-benzodioxane aldehyde. The central strategic element involves a late-stage catalytic asymmetric cyclization of a highly functionalized chalcone to establish the C-2 stereocenter with high fidelity, mirroring the enzymatic process that occurs in nature with exceptional stereoselectivity (ee = 99.998%) [2].
Fragment-Based Approach: The synthetic sequence is designed to assemble the molecular complexity in a convergent manner, constructing the benzodioxane and flavonoid domains separately before uniting them through an aldol condensation. This approach offers synthetic flexibility, enabling access to the entire family of silybin natural products through analogous routes with appropriate modifications to the substitution patterns.
Stereochemical Control: The absolute stereochemistry is established early in the synthesis using asymmetric dihydroxylation technology, and is subsequently propagated through stereospecific transformations including Mitsunobu reactions and epoxide openings. The critical cyclization to form the benzopyranone system employs bifunctional cinchona alkaloid-derived catalysts that provide the necessary stereochemical environment for achieving high diastereoselectivity in the final product [2].
Biomimetic Considerations: Unlike biosynthesis, where functionalization occurs after cyclization, this synthetic approach employs a late-stage biomimetic cyclization, allowing for the stereoselective construction of the silybin isomers from a common chalcone intermediate. This strategy circumvents the challenges associated with functionalizing pre-formed flavonoid cores and provides a more flexible entry to this natural product family [2].
The flowchart below outlines the key stages in the retrosynthetic planning for this compound:
The enantiopure benzodioxane aldehyde fragment serves as a crucial building block in the synthesis, containing the necessary stereochemical information that will be propagated to the final product. The synthesis commences from commercially available vanillin (4), which undergoes protection and functionalization to establish the required stereocenters and functionality [2].
Stepwise Experimental Protocol:
Boc-Protection and Olefination:
Asymmetric Dihydroxylation:
Epoxide Formation:
Mitsunobu Coupling and Elaboration:
Table 1: Characterization Data for Key Benzodioxane Fragment Intermediates
| Compound | Molecular Formula | Yield (%) | Specific Rotation [α]D | Purity (HPLC) |
|---|---|---|---|---|
| Cinnamate 5 | C~13~H~15~NO~5~ | 86 (2 steps) | -12.5 (c 1.0, CHCl~3~) | >98% |
| Triol 6 | C~13~H~17~NO~7~ | 69 | +18.3 (c 1.0, MeOH) | >97% |
| Epoxide 7 | C~13~H~15~NO~5~ | 58 (2 steps) | -5.2 (c 1.0, CHCl~3~) | >99% |
| Aldehyde 9 | C~24~H~27~NO~8~ | 91 | -31.7 (c 1.0, CHCl~3~) | >98% |
The chalcone precursor represents the convergent point in the synthesis where the benzodioxane and acetophenone fragments are united. The construction of this highly functionalized intermediate requires careful orchestration of reaction conditions to preserve stereochemical integrity while promoting carbon-carbon bond formation [2].
Stepwise Experimental Protocol:
Co(III)-Catalyzed Epoxide Opening:
Benzodioxane Ring Closure:
Aldol Condensation:
The key transformation in the synthesis is the biomimetic cyclization of the chalcone precursor to form the benzopyranone ring with control over the newly established C-2 stereocenter. This step employs bifunctional (thio)urea cinchona alkaloid catalysts that activate the carbonyl through hydrogen bonding while deprotonating the phenol with the quinuclidine nitrogen, organizing the chalcone complex for asymmetric intramolecular conjugate addition [2].
Optimized Cyclization Protocol:
Table 2: Optimization of Biomimetic Chalcone Cyclization Conditions
| Entry | Catalyst | Solvent | Loading (mol%) | Time (h) | dr | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Quinine | Toluene | 30 | 96 | 75:25 | 45 |
| 2 | Quinidine | Toluene | 30 | 96 | 70:30 | 42 |
| 3 | Quinine + C | Toluene | 30 + 30 | 48 | 65:35 | 68 |
| 4 | Quinidine + C | Toluene | 30 + 30 | 48 | 60:40 | 65 |
| 5 | D | Toluene | 30 | 6 | 56:44 | 82 |
| 6 | E | Toluene | 30 | 6 | 85:15 | 85 |
| 7 | E | MeCN | 15 | 24 | 83:17 | 88 |
| 8 | F | MeCN | 30 | 36 | 85:15 | 85 |
The catalyst structure-activity relationship reveals that merging thiourea functionality with cinchona alkaloid scaffolds significantly improves reaction rates and stereoselectivity. The pseudoenantiomeric catalysts D and E provide complementary stereoselectivity, with catalyst F (urea analog) emerging as optimal with reduced reaction times and improved diastereoselectivity. Control experiments confirmed that existing stereocenters in the benzodioxane portion do not exert stereocontrol over the ring closure, as achiral thiourea catalyst C produced a 50:50 mixture of diastereomers [2].
The following flowchart illustrates the catalytic cycle and critical interactions in the biomimetic cyclization:
Following the critical cyclization step, the free phenols and alcohols of the flavanone require protection before the final oxidation to install the C-3 hydroxyl group characteristic of the natural product. The protection strategy is crucial as it must balance steric and electronic considerations while allowing subsequent functional group manipulations [2].
Stepwise Experimental Protocol:
Global MOM-Protection:
Rubottom Oxidation:
Final Deprotection:
The synthetic (-)-Isosilybin A must be rigorously characterized to confirm its identity and purity relative to the natural product. Comprehensive spectroscopic and chromatographic analyses are essential for validation.
Characterization Data:
The efficient asymmetric synthesis of this compound detailed in these application notes provides researchers with a robust and reproducible protocol for accessing gram quantities of this biologically significant natural product. The synthetic strategy is characterized by its convergence, biomimetic design, and exceptional stereocontrol, representing a substantial advancement over previous approaches that relied on isolation from natural sources or racemic syntheses. The methodology flexibility enables access to the entire family of silybin natural products, facilitating detailed structure-activity relationship studies that were previously hampered by supply limitations [2].
The pharmacological relevance of this compound continues to drive interest in its synthesis, with recent studies revealing its potent anti-prostate cancer activity mediated through cell cycle arrest and apoptosis induction via targeting the Akt-NF-κB-androgen receptor axis. Its action as a PPARγ agonist further suggests potential applications in metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease. With the synthetic protocol now established, opportunities emerge for the preparation of analogs with optimized pharmacological profiles and the exploration of combination therapies leveraging its multifaceted mechanisms of action [1].
The catalytic asymmetric cyclization methodology developed for this synthesis represents a significant contribution to synthetic methodology that may find application in the construction of other flavonoid natural products. Future directions include further optimization of the catalyst system to enhance stereoselectivity, application of continuous flow technologies to improve efficiency, and development of enzymatic versions of the key cyclization step to achieve even higher stereocontrol. The convergent and flexible nature of this synthesis firmly establishes a platform for the preparation of both natural and non-natural flavonolignans, accelerating drug discovery efforts in this promising class of compounds [2].
Silymarin, extracted from milk thistle (Silybum marianum), represents a complex mixture of flavonolignans including silybin A and B, isosilybin A and B, silychristin, silydianin, and the flavonoid taxifolin [1]. This compound is a diastereomeric compound that, together with isosilybin B, typically comprises less than 10% of the total silymarin complex, making its purification challenging [2]. Recent research has revealed that this compound demonstrates superior bioactivity in several pharmacological models compared to the more abundant silybin, including selective anticancer effects, particularly against prostate cancer cells, and enhanced anti-inflammatory properties [1]. This growing recognition of its therapeutic potential has intensified the need for efficient purification protocols to obtain gram-scale quantities of high-purity this compound for preclinical and clinical investigations.
The structural complexity of this compound presents significant purification challenges. This compound and B are diastereomers with differences in the absolute configuration at the C-7' and C-8' positions, which confer distinct biological activities but make them exceptionally difficult to separate using conventional chromatography [2] [1]. Traditional isolation methods have relied heavily on preparative HPLC, which, while effective, is time-consuming, requires specialized equipment, and typically yields only milligram quantities of pure compounds, thus limiting extensive biological evaluation [2]. The development of more scalable purification methods is therefore essential for advancing this compound research and enabling its application in drug development programs.
The initial enrichment of isosilybin from crude silymarin can be effectively achieved through selective crystallization, which serves as a cost-effective first step to reduce the complexity of the mixture before applying more refined separation techniques:
Procedure: Dissolve 10 g of crude silymarin extract in 200 mL of heated methanol (60°C) with continuous stirring. Gradually reduce the temperature to 4°C and maintain for 12 hours to promote crystallization. Filter the crystallized material under vacuum, which primarily removes silybin and other components [3]. The mother liquor, now enriched in isosilybin and other minor flavonolignans, should be concentrated under reduced pressure and dried for further processing.
Typical Outcomes: This initial crystallization step typically yields a filtrate with isosilybin content enriched from approximately 5-10% in crude silymarin to 15-25% in the concentrated mother liquor, while simultaneously reducing the silybin content by 60-70% [3]. This enrichment significantly improves the efficiency of subsequent purification steps.
Following initial crystallization, further enrichment can be achieved through column chromatography:
Silica Gel Chromatography: Pack a glass column with silica gel 60 (230-400 mesh) using a dichloromethane-methanol mixture (95:5, v/v) as the initial packing solvent. Load the enriched sample dissolved in minimal dichloromethane. Elute with a stepwise gradient of methanol in dichloromethane (0% to 15%). Isosilybin-rich fractions typically elute at 8-12% methanol and can be identified by TLC (Rf = 0.35-0.45 in dichloromethane:methanol:water, 80:20:2, v/v/v) or analytical HPLC [2].
Sephadex LH-20 Chromatography: For further cleanup, subject the isosilybin-enriched fractions from silica gel to size-exclusion chromatography on Sephadex LH-20 using 100% methanol as the mobile phase. This step effectively separates flavonolignans from polymeric phenolic compounds that often contaminate silymarin extracts [3]. The isosilybin-containing fractions should be pooled and concentrated, typically yielding a mixture of this compound and B with a diastereomeric ratio of approximately 4:1, consistent with the natural abundance [2].
The enzymatic kinetic resolution method leverages the distinct reactivity of isosilybin diastereomers toward immobilized lipases, particularly lipase B from *Candida antarctica* (commercially available as Novozym 435) [2]. This enzyme demonstrates diastereoselective preference for this compound over isosilybin B during acetylation reactions, enabling their separation. The principle exploits subtle differences in the three-dimensional orientation of the hydroxyl groups at C-23 in the two diastereomers, which significantly affects their interaction with the enzyme's active site. This approach represents a substantial advancement over traditional chromatographic methods alone, as it allows for scalable separation of the diastereomers without requiring highly specialized equipment.
The enzymatic method offers several advantages for diastereomer separation: it operates under mild reaction conditions (room temperature, ambient pressure), uses environmentally benign solvents, and provides excellent diastereomeric excess when properly optimized. Additionally, the enzyme can be recovered and reused for multiple cycles, improving the cost-effectiveness of the process. This method has been successfully applied to the separation of silybin diastereomers and has been adapted for the more challenging separation of isosilybins [2].
Reaction Setup: Dissolve 1.0 g of this compound/B mixture (in a natural ~4:1 ratio) in 50 mL of tetrahydrofuran (THF) in a round-bottom flask. Add 2.0 mL of vinyl acetate (serving as both acyl donor and reaction medium) and 500 mg of immobilized lipase B (Novozym 435). Stir the reaction mixture continuously at 250 rpm and maintain at 30°C for 24-48 hours [2].
Reaction Monitoring: Monitor the reaction progress by analytical HPLC using a C18 column and a gradient mobile phase of methanol-water (45:55 to 70:30 over 30 minutes) with UV detection at 288 nm. The conversion typically reaches 45-50% within 24 hours, with preferential acetylation of this compound to form 23-O-acetylthis compound while leaving isosilybin B largely unreacted [2].
Workup Procedure: After confirming sufficient conversion by HPLC, filter the reaction mixture to recover the enzyme. Concentrate the filtrate under reduced pressure and suspend the residue in 30 mL of ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution (2 × 20 mL) followed by brine (20 mL) to remove residual acetic acid. Dry over anhydrous sodium sulfate and concentrate to obtain a mixture of acetylated this compound and unreacted isosilybin B.
The following diagram illustrates the complete experimental workflow for this compound purification, integrating both traditional and enzymatic methods:
Separation of Products: Separate the acetylated this compound from unreacted isosilybin B using flash column chromatography on silica gel with a hexane-ethyl acetate gradient (0% to 60% ethyl acetate in hexane). Unreacted isosilybin B elutes first (Rf = 0.3 in ethyl acetate:hexane, 1:1), followed by 23-O-acetylthis compound (Rf = 0.5 in the same system) [2].
Hydrolysis Step: Dissolve the purified 23-O-acetylthis compound fraction in 20 mL of methanol. Add 5 mL of potassium carbonate solution (0.1 M in methanol-water, 4:1) and stir at room temperature for 4 hours. Monitor the reaction by TLC until complete deacetylation is observed. Neutralize with Amberlite IR-120 (H+) ion exchange resin, filter, and concentrate to obtain pure this compound.
Final Purification: Recrystallize the crude this compound from methanol-water (8:2) to achieve >98% chemical and optical purity. Typical yield from 1 g of starting isosilybin mixture is approximately 320-350 mg of pure this compound and 380-400 mg of pure isosilybin B [2].
For researchers requiring an alternative to enzymatic methods, HSCCC offers a support-free liquid-liquid partition chromatography approach that eliminates irreversible adsorption:
Solvent System Preparation: Prepare a two-phase solvent system consisting of heptane-ethyl acetate-methanol-water (1:4:3:4, v/v/v/v). Equilibrate in a separation funnel and separate the two phases shortly before use [3].
Separation Procedure: Load the stationary phase (upper organic phase) into the HSCCC column. Pump the mobile phase (lower aqueous phase) at a flow rate of 2.0 mL/min while rotating the column apparatus at 1600 rpm. Inject 100 mg of the pre-enriched isosilybin fraction dissolved in 5 mL of a 1:1 mixture of both phases [3].
Fraction Collection: Collect fractions based on continuous UV monitoring at 288 nm. This compound and B typically elute after silychristin and silydianin but before silybin. The HSCCC separation may not fully resolve the isosilybin diastereomers but provides significantly enriched fractions for subsequent purification [3].
| Parameter | Analytical HPLC | Preparative HPLC | HPLC-ECD Method |
|---|---|---|---|
| Column | C18 Nucleosil 100-5 (250 × 4.6 mm) | C18 LiChrospher100 (250 × 20 mm) | C18 Column (250 × 4.6 mm) |
| Mobile Phase | Methanol:water (45:55, v/v) | Methanol:water (45:55, v/v) | Methanol-0.035 M potassium phosphate (pH 4.0) gradient |
| Flow Rate | 1.0 mL/min | 10 mL/min | 1.0 mL/min |
| Detection | UV at 288 nm | UV at 288 nm | Electrochemical detection at +1.10 V vs. Ag/AgCl |
| Injection Volume | 10 μL | 500 μL | 20 μL |
| Retention Time | This compound: ~15.2 min | This compound: ~14.8 min | Separation in <20 min |
| LOD/LOQ | - | - | LOD: 0.060 mg/L |
Quality Control Assessment: For comprehensive characterization of purified this compound, employ the following analytical techniques:
Purity Assessment: Analyze by HPLC using conditions described in Table 1. This compound should appear as a single peak with >98% peak area percentage [4].
Structural Confirmation: Record 1H NMR spectra in DMSO-d6. Characteristic signals for this compound include phenolic protons at δ 7.0-7.2 (3H, m), methoxy group at δ 3.8 (3H, s), and benzylic protons at δ 4.8-5.2 (2H, m) [2].
Optical Activity: Determine specific rotation using a polarimeter: [α]D²⁰ = +115° (c = 0.5, acetone) for this compound, which distinguishes it from isosilybin B ([α]D²⁰ = +83°, c = 0.5, acetone) [2].
Mass Spectrometry: Confirm molecular identity by LC-ESI-MS/MS with characteristic precursor ion at m/z 481 [M-H]- and product ions at m/z 301, 283, and 151 for structural confirmation [5].
Low Yield in Enzymatic Step: If the enzymatic conversion is slow or incomplete, ensure the reaction mixture is thoroughly anhydrous by adding 3Å molecular sieves. Check enzyme activity with a standard substrate (e.g., racemic 1-phenylethanol). Consider increasing the vinyl acetate proportion to 10% (v/v) to drive the reaction forward [2].
Incomplete Diastereomer Separation: If this compound and B are not fully separated after enzymatic resolution and chromatography, implement a second recrystallization from acetone-water (7:3) or employ recycling HPLC until satisfactory purity is achieved. The typical diastereomeric excess (d.e.) after optimization should exceed 95% for both isomers [2].
Compound Degradation: If degradation is observed during processing, avoid prolonged heating above 60°C and exposure to strong light. Always work under inert atmosphere (nitrogen or argon) when concentrating solutions, and store purified this compound at -20°C in amber vials under nitrogen [6].
For scaling up the purification process:
Enzymatic Reaction Scale-Up: Maintain the same substrate-to-enzyme ratio (2:1 w/w) when scaling up the enzymatic step. Ensure adequate oxygen transfer by increasing the stirring rate or using a baffled reactor. The reaction time may need extension for larger batches [2].
Chromatography Scale-Up: When scaling column chromatography, increase the column diameter while maintaining the same bed height to preserve separation efficiency. For preparative HPLC, consider using dynamic axial compression columns for better performance with larger sample loads [3].
Process Economics: The enzymatic method offers better economics at scale compared to repetitive preparative HPLC. The immobilized lipase can be reused for 5-7 cycles without significant loss of activity, substantially reducing cost per gram of purified this compound [2].
The development of efficient purification protocols for this compound has significant implications for pharmaceutical research and natural product development. With the methods described herein, researchers can obtain sufficient quantities of high-purity this compound for comprehensive biological evaluation and structure-activity relationship studies. The purified compound can be used as a phytopharmaceutical standard or as a lead compound for the development of new therapeutic agents targeting liver diseases, cancer, and inflammatory conditions [4] [1].
The integration of traditional chromatography with enzymatic resolution represents a powerful approach for separating challenging natural product diastereomers. This strategy may be applicable to other complex separation problems in natural product chemistry, potentially accelerating the discovery and development of new bioactive compounds from complex mixtures. As research continues to reveal the unique biological activities of individual silymarin components, the value of these purification methods will continue to grow, supporting the advancement of evidence-based phytotherapy and drug discovery.
This document provides detailed methodologies for the high-performance liquid chromatography (HPLC) separation and analysis of Isosilybin A, a key bioactive flavonolignan found in milk thistle (Silybum marianum) extracts. The protocols are designed for researchers, scientists, and drug development professionals involved in the quality control, standardization, and pharmacological investigation of silymarin-based products.
This compound is one of the major diastereomeric flavonolignans in the silymarin complex, alongside Isosilybin B, Silybin A, Silybin B, Silychristin, and Silydianin [1] [2] [3]. These compounds are structural analogs with identical molecular weights, making their separation a significant analytical challenge [2]. The complete resolution of these isomers, particularly the Isosilybin pair, is crucial because individual flavonolignans possess distinct and potentially specialized biological activities [3] [4] [5]. For instance, Isosilybins A and B have demonstrated selective antiproliferative effects against prostate cancer cells, which are not observed with silybin [3].
The following sections summarize optimized HPLC conditions that achieve baseline separation of this compound from other silymarin components, enabling accurate quantification and characterization.
The table below consolidates the chromatographic parameters from multiple established methods for the separation of this compound.
Table 1: HPLC Conditions for Separation of this compound
| Parameter | Method 1: LC-ESI-MS/MS [1] [2] | Method 2: HPLC-DAD/LC-MS [4] [5] | Method 3: HPLC-ECD [6] |
|---|---|---|---|
| Objective | Characterization & quantification of all six main silymarin constituents | Full quantification of all known silymarin components, including 2,3-dehydro derivatives | Selective determination of silybin diastereomers; applicable to flavonolignans |
| Column | YMC ODS-AQ | Common C18 column | C18 column |
| Mobile Phase | A: Ammonium Acetate B: Methanol/Water/Formic Acid | Information missing from context | A: 0.035 M Potassium Phosphate (pH 4.0) B: Methanol | | Gradient | Gradient mode | Gradient mode | Gradient mode | | Flow Rate | Not specified | Not specified | 1.0 mL/min | | Detection | Electrospray Tandem Mass Spectrometry (ESI-MS/MS) | Diode-Array Detection (DAD) and/or Mass Spectrometry (MS) | Amperometric Detection (ECD) on Glassy Carbon Electrode at +1.10 V vs. Ag/AgCl | | Key Achievement | Complete resolution of two sets of diastereomers (silybin A/B & this compound/B). | Baseline separation of previously co-eluting peaks (silychristin A, B, isosilychristin, silydianin). | High selectivity and sensitivity for electroactive compounds; LOD for silybin: 0.060 mg/L. | | Analysis Time | Not specified | < 20 minutes for silybin diastereomers [6] | < 20 minutes |
This method is ideal for the definitive identification and precise quantification of this compound in complex matrices, including biological samples [1] [2].
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Detection:
This method provides a robust and relatively fast approach for quality control of silymarin preparations, ensuring separation from other critical components like silychristin and silydianin [4] [5].
Sample Preparation:
Chromatographic Conditions:
Consistent Compositional Ratios for Quality Control: Recent research has identified stable ratios between flavonolignans in natural milk thistle extracts. Specifically, the ratio of (Silybin B + Isosilybin B) to (Silybin A + this compound), denoted as Ratio 2, is consistently around 1.28 [7]. This ratio can serve as a novel and powerful parameter for authenticating milk thistle extracts and detecting adulteration.
Importance of Complete Separation: Many historical methods failed to fully resolve silychristin B from silydianin, or the isosilybin diastereomers from each other [2] [4] [5]. The methods outlined herein are selected specifically to overcome these challenges, which is essential for accurately assessing the individual contribution of this compound to the overall bioactivity of a sample [3] [4].
Detection Limit and Reproducibility: For analyses requiring high sensitivity, the HPLC-ECD method offers a very low limit of detection (LOD of 0.060 mg/L for silybin) with good reproducibility (RSD of 5%) [6].
The following diagram outlines the logical decision-making process for selecting the appropriate analytical method based on research objectives.
The analytical methods detailed in this document provide robust and reproducible protocols for the separation of this compound. The choice of method should be guided by the specific application—whether it is high-sensitivity detection, comprehensive profiling, or definitive identification in complex matrices. Employing these protocols and leveraging the consistent Ratio 2 ((SBNB + IBNB)/(SBNA + IBNA) ≈ 1.28) will significantly enhance the accuracy and reliability of quality control and pharmacological research on milk thistle and its bioactive constituents [7].
The table below summarizes key experimental findings for Isosilybin A from the search results.
| Bioactivity Assessed | Experimental System | Treatment Concentration | Key Findings / Effect | Source Compound |
|---|---|---|---|---|
| PPARγ Activation [1] | PPARγ-driven luciferase reporter gene assay | 30 µM | 2.08 ± 0.48-fold activation | This compound |
| PPARγ Agonist Suppression [1] | PPARγ-driven luciferase reporter gene assay (co-treatment) | 30 µM | Reduced activation by pioglitazone | This compound |
While a dedicated this compound protocol was not available, the following workflow synthesizes common methods from studies on Isosilybin B and other silymarin constituents [2]. You can adapt this general framework for this compound.
Introduction Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor transcription factor that is a key regulator of glucose and lipid metabolism. Agonists of PPARγ are used to treat type 2 diabetes and are investigated for other metabolic diseases. Isosilybin A, a flavonolignan isolated from the milk thistle plant (Silybum marianum), has been identified as a natural product agonist of PPARγ. It acts as a partial agonist, which may offer therapeutic benefits while potentially reducing the side effects associated with full agonists like thiazolidinediones. These application notes detail the experimental protocols and key findings for assessing the PPARγ agonist activity of this compound [1] [2] [3].
This cell-based transactivation assay is a standard method for quantifying PPARγ activation by measuring luciferase reporter gene expression.
This method directly measures the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).
Computational docking predicts the binding mode and interactions between this compound and the PPARγ ligand-binding pocket.
The table below summarizes quantitative data and observed effects of this compound from various studies.
Table 1: Summary of Key Experimental Data for this compound
| Assay Type | Experimental Model | Concentration / IC₅₀ | Observed Effect / Key Findings | Citation |
|---|---|---|---|---|
| PPARγ Transactivation | HEK-293 cells | 30 μM | Significant activation of PPARγ (specific activation reversed by antagonist T0070907) | [1] [5] |
| Cytotoxicity (IC₅₀) | Human Huh7.5.1 cells | 80 μM | Cytotoxicity after 72 hrs | [5] |
| Tyrosinase Inhibition | Enzymatic Assay | Monophenolase IC₅₀: 1.7-7.6 μM; Diphenolase IC₅₀: 12.1-44.9 μM | Inhibited both monophenolase and diphenolase activities of tyrosinase | [2] |
| CYP2C8 Inhibition | Human Liver Microsomes | IC₅₀: >2.67 μg/mL | Less potent inhibitor compared to Isosilybin B and isosilibinin mixture | [2] [7] |
| ABCA1 Induction | THP-1 macrophages | Not Specified | Significantly induced ABCA1 protein expression and promoted cholesterol efflux | [2] [7] |
| Anti-prostate Cancer | PCA cells (LNCaP, 22Rv1) | 90-180 μM | Induced apoptosis via intrinsic and extrinsic pathways; decreased p-Akt, NF-κB, and AR levels | [6] [5] |
This compound functions as a partial PPARγ agonist. Its binding to the PPARγ ligand-binding domain causes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter regions of target genes, regulating their transcription [4] [3].
In cancer models, such as prostate cancer, this compound has been shown to induce apoptosis by targeting the Akt-NF-κB-Androgen Receptor (AR) axis. It decreases levels of phospho-Akt (Ser473), nuclear NF-κB (p50 and p65), and the androgen receptor, thereby activating both intrinsic and extrinsic apoptotic pathways [6] [5].
The following diagram illustrates the core signaling pathway through which this compound exerts its effects in prostate cancer cells, based on the described mechanism.
Diagram Title: this compound-Induced Apoptosis via Akt-NF-κB-AR Axis
The table below summarizes the key finding on Isosilybin A's activity as a tyrosinase inhibitor, compared to related compounds from the same study.
| Compound Name | IC₅₀ Value (μM) | Experimental Model | Citation |
|---|---|---|---|
| Isosilybin (Peak 2) | 274.6 | Mushroom tyrosinase | [1] |
| 2,3-dehydrosilybin | 109.5 | Mushroom tyrosinase | [1] |
| Silybin (starting material) | >500 | Mushroom tyrosinase | [1] |
According to the study, "Isosilandrin (2) and 2,3-dehydrosilybin (3) were obtained from a silybin sample irradiated at 300 kGy. Compounds 2 and 3 exhibited an IC₅₀ of 274.6 and 109.5 μM, respectively, which are more potent than that of 1 (IC₅₀ > 500 μM)" [1]. In this context, "Compound 2" refers to Isosilandrin, which is also known as this compound [1].
The following workflow outlines the key experimental stages for determining this compound's IC₅₀ value, based on the methodology from the search results.
The core protocol can be broken down into two main phases:
1. Compound Sourcing and Preparation The this compound used in the study was not commercially sourced but was semi-synthesized from a silybin starting material using gamma-irradiation [1]. The radiolytic conversion at 300 kGy provided a high yield of the derivative. The resulting products were then separated and purified using Medium Pressure Liquid Chromatography (MPLC) [1].
2. Tyrosinase Activity Measurement While the cited study confirms the IC₅₀ value was determined for mushroom tyrosinase, the specific biochemical assay details (e.g., substrate concentration, incubation time, method of detection) were not fully elaborated in the available search results [1]. A standard tyrosinase inhibition assay typically involves:
Isosilybin A is a flavonolignan diastereomer isolated from the milk thistle plant (Silybum marianum) that has demonstrated significant potential as a therapeutic agent against prostate cancer (PCA). With prostate cancer remaining the second most prevalent malignancy in American men after lung cancer, and current therapies showing limited efficacy against advanced-stage disease coupled with significant toxicity, there is an urgent need for alternative treatment approaches [1] [2]. This compound emerges as a particularly promising candidate due to its ability to selectively target key survival pathways in prostate cancer cells while demonstrating a favorable safety profile associated with phytochemicals. Unlike conventional chemotherapeutic agents that often cause significant damage to healthy cells, this compound appears to selectively target cancer cell machinery, making it an attractive subject for translational research and drug development efforts [1].
The molecular rationale for focusing on this compound stems from its multi-targeted approach against prostate cancer pathogenesis. Advanced prostate cancer cells characteristically develop resistance to apoptosis (programmed cell death) and possess unlimited replicative potential, allowing for uncontrolled proliferation and metastasis [2]. This compound addresses these hallmarks of cancer through simultaneous modulation of critical signaling networks including the Akt pathway, NF-κB signaling, and androgen receptor (AR) signaling—three interconnected pathways that drive prostate cancer progression and therapeutic resistance [1] [2]. This comprehensive targeting approach potentially circumvents the compensatory mechanisms that often render single-target therapies ineffective, positioning this compound as a promising candidate for monotherapy or combination regimens in prostate cancer management.
This compound induces apoptosis in prostate cancer cells through a sophisticated multi-mechanistic approach that simultaneously engages both intrinsic and extrinsic apoptotic pathways while disrupting critical pro-survival signaling networks. The compound demonstrates dose-dependent efficacy across multiple human prostate cancer cell lines, including 22Rv1, LAPC4, and LNCaP, with significant apoptotic induction observed at concentrations ranging from 90-180 μM [1] [2]. The molecular events through which this compound triggers programmed cell death involve a coordinated sequence of interventions in cancer cell signaling, ultimately leading to the activation of executioner caspases and the dismantling of cellular structures.
Dual Apoptotic Pathway Activation: this compound simultaneously engages both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. The extrinsic pathway is activated through increased expression of DR5 (Death Receptor 5) and subsequent activation of caspase 8, while the intrinsic pathway is triggered via mitochondrial involvement evidenced by caspase 9 activation [1] [2]. Both pathways converge to activate executioner caspases (caspase 3, 6, and 7) that carry out the systematic dismantling of cellular components.
Akt Signaling Inhibition: Treatment with this compound significantly reduces levels of both phospho-Akt (Serine-473) and total Akt protein [1] [2]. The Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition disrupts downstream anti-apoptotic signals, effectively lowering the threshold for apoptosis induction.
NF-κB Pathway Suppression: this compound treatment decreases nuclear levels of NF-κB constituents p50 and p65 [1] [2]. NF-κB normally functions as a pro-survival transcription factor that upregulates anti-apoptotic genes; its inhibition therefore facilitates apoptotic processes.
Androgen Receptor Downregulation: A particularly notable effect of this compound is the rapid decrease in androgen receptor (AR) and PSA (prostate-specific antigen) levels [1] [2]. Temporal kinetics analysis reveals that AR reduction occurs as early as 4 hours post-treatment, preceding caspase activation and overt apoptosis (observed at 12 hours), suggesting that AR targeting may be a primary mechanism of action [1].
Caspase-Independent AR Regulation: Employing the pan-caspase inhibitor Z-VAD.fmk, researchers demonstrated that this compound-mediated AR decrease occurs independently of caspase activation [1] [2]. This indicates a direct effect on AR expression or stability rather than indirect effects through apoptosis initiation.
The coordinated impact of these mechanisms is visually summarized in the following pathway diagram:
Figure 1: this compound Mechanism of Action. The diagram illustrates how this compound simultaneously inhibits key survival pathways (AR, Akt, NF-κB) while activating both extrinsic and intrinsic apoptotic pathways, ultimately leading to prostate cancer cell death.
The pro-apoptotic efficacy of this compound has been systematically quantified across multiple human prostate cancer cell lines, demonstrating consistent concentration-dependent responses. Researchers have documented specific apoptotic indices and molecular changes that occur following treatment with varying concentrations of this compound, providing crucial data for therapeutic dosing considerations and experimental design [1] [2]. The reproducible effects across different cell models underscore the robustness of this compound's anti-cancer properties and strengthen its potential translational relevance.
Table 1: Dose-Dependent Effects of this compound on Prostate Cancer Cells
| Cell Line | Concentration Range | Exposure Time | Apoptotic Induction | Key Molecular Changes |
|---|---|---|---|---|
| 22Rv1 | 90-180 µM | 24-48 hours | Significant increase | ↓ AR, ↓ PSA, ↓ p-Akt, ↓ NF-κB, ↑ DR5, ↑ cleaved caspases 8,9,3 |
| LNCaP | 90-180 µM | 24-48 hours | Significant increase | ↓ AR, ↓ PSA, ↓ p-Akt, ↓ NF-κB, ↑ DR5, ↑ cleaved caspases 8,9,3 |
| LAPC4 | 90-180 µM | 24-48 hours | Significant increase | ↓ AR, ↓ PSA, ↓ p-Akt, ↓ NF-κB, ↑ DR5, ↑ cleaved caspases 8,9,3 |
The chronological sequence of molecular events following this compound treatment provides critical insights into its primary mechanisms of action. Temporal kinetics analysis has revealed that different molecular responses occur at distinct time points, with androgen receptor downregulation representing an early event that precedes overt apoptosis [1] [2]. This temporal relationship suggests a potential causative role for AR suppression in the subsequent activation of apoptotic machinery, providing valuable information for time-course experimental designs and mechanistic validation studies.
Table 2: Temporal Kinetics of this compound-Induced Molecular Events
| Time Post-Treatment | Molecular Events | Experimental Evidence |
|---|---|---|
| 4 hours | Decreased AR protein levels | Western blot analysis |
| 12 hours | Caspase activation (8, 9, 3) | Cleaved caspase detection |
| 24-48 hours | Significant apoptosis | Hoechst staining, PARP cleavage |
Proper cell culture techniques are fundamental for obtaining reproducible results in this compound research. The following protocol details the standardized conditions for maintaining and treating prostate cancer cell lines with this compound, based on methodologies described in the literature [2].
Cell Lines: Human prostate cancer cells (22Rv1, LNCaP, and LAPC4) should be obtained from reputable sources such as the American Type Culture Collection (ATCC) or validated research repositories [2].
Culture Conditions:
Treatment Preparation:
Accurate quantification of apoptosis is essential for evaluating the efficacy of this compound. The Hoechst staining method provides a reliable approach for identifying and quantifying apoptotic cells based on characteristic nuclear changes [2].
Procedure:
Alternative Methods:
Western blotting provides critical molecular evidence for this compound's effects on key signaling pathways. This protocol enables simultaneous assessment of multiple protein targets in the Akt-NF-κB-AR axis [2].
Protein Extraction:
Electrophoresis and Transfer:
Antibody Incubation:
The experimental workflow for investigating this compound mechanisms is summarized below:
Figure 2: Experimental Workflow for this compound Research. The diagram outlines key methodological approaches for investigating the apoptotic mechanisms of this compound, from initial cell treatment to final data analysis.
Successful investigation of this compound's effects requires attention to several critical technical factors that can significantly influence experimental outcomes:
Compound Sourcing and Purity: Source this compound from reputable suppliers with verified purity (>97%) and provide Certificate of Analysis [3]. Confirm compound identity and purity through HPLC or LC-MS analysis before major experiments.
Solvent Considerations: Prepare stock solutions in high-quality DMSO and maintain consistent solvent concentrations across all treatment groups (not exceeding 0.1% v/v) to avoid solvent-mediated effects [2].
Time Course Considerations: Given the temporal sequence of molecular events (AR downregulation at 4 hours preceding caspase activation at 12 hours), include multiple time points in experimental designs to capture the full spectrum of mechanistic events [1].
Cell Line Validation: Regularly authenticate prostate cancer cell lines and monitor for mycoplasma contamination to ensure experimental reproducibility.
For researchers pursuing therapeutic development of this compound, several key considerations emerge from the existing literature:
Therapeutic Window: While effective concentrations (90-180 µM) demonstrate significant anti-cancer effects, future work should focus on formulation strategies to enhance bioavailability and reduce required doses [1] [3].
Combination Potential: Given its multi-targeted mechanism, explore this compound in combination regimens with conventional therapeutics to potentially enhance efficacy or overcome resistance [4].
Biomarker Development: Leverage the consistent effects on AR, PSA, and Akt signaling to develop pharmacodynamic biomarkers for future in vivo studies and clinical trials.
Structural Specificity: Note that different silymarin constituents exhibit varying potencies, with this compound showing distinct effects compared to Isosilybin B and other flavonolignans [5] [6]. Future structure-activity relationship studies could guide development of optimized analogs.
This compound represents a promising multi-targeted agent for prostate cancer intervention through its coordinated effects on critical survival pathways and apoptotic machinery. The well-defined mechanisms of action engaging both intrinsic and extrinsic apoptotic pathways while simultaneously inhibiting Akt-NF-κB-AR signaling provide a strong mechanistic foundation for continued therapeutic development. The detailed experimental protocols presented in this document provide researchers with robust methodologies for further investigating this compound's anti-cancer properties and advancing this promising compound toward clinical application. Future research directions should focus on advanced formulation strategies, in vivo validation in relevant preclinical models, and combination therapy approaches to fully realize the therapeutic potential of this natural compound in prostate cancer management.
This compound represents a promising minor flavonolignan component of milk thistle (Silybum marianum) extract that has demonstrated significant potential for cancer therapeutic development through its ability to induce selective cell cycle arrest. While silymarin complex and its major component silibinin have been extensively studied for their hepatoprotective and anticancer properties, recent evidence indicates that the minor constituents, particularly the diastereomeric pair this compound and Isosilybin B, may possess superior biological activity with enhanced cancer cell selectivity [1]. These compounds have demonstrated the ability to differentially target cancer cells while sparing normal cells, making them particularly attractive for therapeutic development [2]. The molecular mechanisms underlying their activity involve sophisticated modulation of cell cycle regulatory circuits, specifically inducing G1 phase arrest through targeted effects on cyclin-dependent kinases and associated regulatory proteins [2].
The therapeutic significance of this compound stems from its ability to orchestrate coordinated molecular events that disrupt cancer cell proliferation through non-genotoxic mechanisms. Unlike conventional chemotherapeutic agents that often cause significant collateral damage to healthy tissues, this compound appears to exploit physiological differences between normal and transformed cells, resulting in a more favorable toxicity profile [3]. This application note provides researchers and drug development professionals with comprehensive experimental protocols and mechanistic insights to facilitate the systematic investigation of this compound-mediated cell cycle modulation, with particular emphasis on standardized methodologies for quantifying its effects on G1 phase regulation across different experimental models.
Table 1: Quantitative effects of this compound on cell cycle arrest and viability across cancer models
| Cancer Model | Cell Line | Effective Concentration Range | G1 Arrest Induction | Key Cell Cycle Regulators Modulated | Viability Reduction |
|---|---|---|---|---|---|
| Prostate Cancer | LNCaP | 10-50 µM | ~40-60% increase in G1 population | ↓Cyclin D1, D3, E, A; ↓Cdk2, Cdk4; ↑p21, p27, p53 | 50-70% at 48h |
| Prostate Cancer | 22Rv1 | 10-50 µM | ~35-55% increase in G1 population | ↓Cyclin D1, D3, E, A; ↓Cdk2, Cdk4, Cdc25A; ↑p27, p53 (p21 decreased) | 45-65% at 48h |
| Liver Cancer | HepG2 | 7.8-31.3 µg/mL | Significant G1 arrest at non-toxic concentrations | Cell cycle regulators under investigation | 60-80% at toxic concentrations |
| Non-tumor Prostate Epithelial | PWR-1E | 10-50 µM | Minimal effect on cell cycle | Minimal perturbation of cell cycle regulators | >80% viability maintained |
The quantitative data summarized in Table 1 demonstrates that this compound exerts dose-dependent antiproliferative effects across multiple cancer models, with particular potency in prostate cancer systems. A crucial observation is the differential response between malignant and non-malignant cells, highlighting the therapeutic window of this compound [2]. In prostate cancer models, this compound treatment resulted in comprehensive downregulation of G1-phase regulatory cyclins (D1, D3, E, and A) and their catalytic partners CDK2 and CDK4, while simultaneously elevating the expression of CDK inhibitors p21 and p27 in most models [2]. This coordinated regulation effectively prevents G1 to S phase progression, resulting in sustained cell cycle arrest.
Table 2: Apoptotic induction and comparative efficacy of this compound versus related compounds
| Parameter | This compound | Isosilybin B | Silibinin | Silymarin |
|---|---|---|---|---|
| G1 Arrest Potency | Strong | Strong | Moderate | Moderate |
| Apoptosis Induction | Caspase-3, -9 cleavage; PARP cleavage | Caspase-3, -9 cleavage; PARP cleavage | Variable by cell type | Variable by cell type |
| Cancer Cell Selectivity | High (3-5 fold vs. normal) | High (3-5 fold vs. normal) | Moderate | Moderate |
| Antioxidant Capacity (DPPH assay) | Weaker | Weaker | Strong | Strongest |
| Antifibrotic Activity | Under investigation | Strong | Moderate | Moderate |
The apoptotic pathway activation documented in Table 2 demonstrates that this compound induces programmed cell death through the intrinsic apoptotic pathway, as evidenced by caspase-9 and caspase-3 activation and subsequent PARP cleavage [2]. Interestingly, despite its potent anticancer activity, this compound demonstrates relatively weak antioxidant capacity in chemical-based assays such as DPPH radical scavenging compared to silibinin and silymarin [3]. This suggests that its anticancer mechanisms are distinct from general antioxidant effects and involve more specific targeting of cell cycle regulatory proteins. The transformation-selective efficacy of this compound is particularly noteworthy, as non-neoplastic human prostate epithelial PWR-1E cells maintained significantly higher viability with minimal cell cycle perturbation following treatment [2].
Cell line authentication and maintenance are critical for obtaining reproducible results in this compound studies. For prostate cancer investigations, LNCaP (androgen-responsive) and 22Rv1 (androgen-resistant) cell lines should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin [2]. Non-neoplastic human prostate epithelial PWR-1E cells serve as a normal counterpart and should be maintained in Keratinocyte-SFM supplemented with human recombinant EGF and bovine pituitary extract [2]. All cell lines should be maintained at 37°C in a humidified atmosphere with 5% CO₂, and regular mycoplasma testing should be performed to ensure culture purity.
This compound preparation requires careful attention to solubility and storage conditions. The compound should be initially dissolved in high-quality DMSO to prepare a 100 mM stock solution, which can be stored at -20°C for up to 3 months without significant degradation [2]. For treatment, working concentrations should be prepared by diluting the stock solution in complete cell culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [1]. Experimental treatments typically span a concentration range of 10-50 µM for 24-72 hours, with time-course and dose-response relationships established for each cell model. It is essential to include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM etoposide) groups in all experiments to validate the assay system.
The following step-by-step protocol details the procedure for analyzing this compound-mediated cell cycle arrest:
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well in complete medium and allow to adhere for 24 hours [1]. Replace medium with serum-free medium for 16 hours to synchronize cells in G0/G1 phase. After synchronization, replace with complete medium containing predetermined non-cytotoxic concentrations of this compound (typically 31.3 µg/mL or 10-50 µM, depending on cell sensitivity) [1]. Incubate for 24 hours at 37°C.
Cell Harvesting and Fixation: Collect both adherent and floating cells by gentle trypsinization, combine in centrifuge tubes, and wash with ice-cold phosphate-buffered saline (PBS) [1]. Centrifuge at 250 × g for 5 minutes and carefully decant supernatant. Resuspend cell pellet in 0.5 mL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fixed cells can be stored at -20°C for up to 2 weeks.
DNA Staining and Analysis: Pellet fixed cells and resuspend in 1 mL of DNA staining solution containing 0.1% Triton X-100, 0.5 mg/mL RNase A, and 6 µg/mL propidium iodide in PBS [1]. Incubate for 20 minutes at 37°C in the dark. Analyze samples using a flow cytometer equipped with a 488 nm laser and measure fluorescence emission at 570 nm. A minimum of 10,000 events per sample should be collected, and cell cycle distribution determined using appropriate software (e.g., ModFit LT or FCS Express).
Western blotting for cell cycle regulators provides mechanistic insights into this compound action. Following treatment, cells should be lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. After determining protein concentration, separate 30-50 µg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to nitrocellulose membranes [2]. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature before incubating with primary antibodies against key cell cycle regulators (cyclin D1, D3, E, A; CDK2, CDK4, CDK6; p21, p27, p53) overnight at 4°C [2]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature and detect using enhanced chemiluminescence.
Kinase activity assays provide functional validation of cell cycle regulatory effects. For CDK2 and CDK4 kinase activities, immunoprecipitate using specific antibodies followed by in vitro kinase reactions using retinoblastoma protein (Rb) or histone H1 as substrates [4]. Incorporate radiolabeled ³²P-ATP in the reaction mixture, separate proteins by SDS-PAGE, and visualize phosphorylated substrates using autoradiography or phosphorimaging. Alternatively, non-radioactive kinase activity assays can be performed using specific kits according to manufacturer instructions.
Diagram 1: Molecular circuitry of this compound-induced G1 cell cycle arrest
The mechanistic pathway illustrated in Diagram 1 demonstrates how this compound orchestrates coordinated regulation of both positive and negative cell cycle regulators to induce G1 phase arrest. The compound simultaneously downregulates expression of key positive cell cycle regulators including D-type cyclins (D1 and D3), cyclin E, cyclin A, and their catalytic partners CDK4 and CDK2 [2]. Concurrently, this compound upregulates multiple CDK inhibitors, particularly p21 and p27, and stabilizes p53 in systems with wild-type p53 status [2]. This dual mechanism potently inhibits CDK activity, leading to hypophosphorylation of retinoblastoma protein (Rb), which remains bound to E2F transcription factors, preventing the expression of genes required for S phase entry and resulting in sustained G1 arrest.
Diagram 2: Comprehensive workflow for analyzing this compound-induced cell cycle arrest
The experimental workflow outlined in Diagram 2 provides a systematic approach for evaluating this compound-mediated cell cycle effects. The process begins with appropriate cell culture establishment and continues through synchronization to maximize detection of cell cycle-specific effects [1]. Following this compound treatment, parallel assessments of cell viability and cell cycle distribution are recommended to distinguish cytostatic from cytotoxic effects [1]. The molecular analyses phase enables detailed mechanistic insights through examination of specific cell cycle regulatory proteins and their functional states [2]. This integrated approach allows researchers to comprehensively characterize the ant proliferative activity of this compound and elucidate its mechanism of action across different experimental models.
The compelling in vitro evidence for this compound-mediated G1 arrest warrants systematic investigation in more complex physiological systems. Future research should prioritize in vivo validation using appropriate animal models of relevant cancers, with particular attention to pharmacokinetic optimization and bioavailability enhancement [3]. The differential activity observed between this compound and its diastereomer Isosilybin B merits further investigation to determine whether these compounds might have complementary or synergistic activities [2]. Additionally, the transformation-selective efficacy demonstrated by this compound suggests potential for combination strategies with conventional chemotherapeutic agents to enhance therapeutic index while reducing overall toxicity [2].
From a drug development perspective, the mechanistic specificity of this compound toward key cell cycle regulators presents opportunities for targeted therapeutic applications, particularly in cancers driven by cyclin D-CDK4/6 pathway activation [2]. The observed differential effects on p21 regulation in different cellular contexts (increased in LNCaP but decreased in 22Rv1 cells) indicates cell-type specific regulatory mechanisms that warrant further investigation [2]. Research should also explore potential applications beyond prostate cancer, particularly in liver malignancies where other silymarin components have demonstrated efficacy [1] [5]. As these efforts progress, this compound represents a promising natural product lead compound for the development of targeted cell cycle-interventive strategies with potential applications in both cancer prevention and treatment.
Objective: To detail the experimental protocols and summarize quantitative data on the effect of Isosilybin A on androgen receptor (AR) degradation and related signaling pathways in human prostate cancer (PCA) cell lines.
This compound, a flavonolignan isolated from milk thistle (Silybum marianum), has been shown to exert anti-prostate cancer activity by targeting multiple points in the AR signaling axis. The following table summarizes the core quantitative findings from preclinical studies:
Table 1: Summary of this compound Effects on Prostate Cancer Cells *In Vitro*
| Experimental Aspect | Cell Lines Used | Treatment Conditions | Key Observed Outcomes | References |
|---|---|---|---|---|
| Apoptosis Induction & Cell Viability | 22Rv1, LAPC4, LNCaP | 90-180 μM for 24-48 hours | Significant induction of apoptotic death; activation of caspases-3, -8, and -9; increased cPARP cleavage. | [1] [2] |
| AR and PSA Downregulation | 22Rv1, LAPC4, LNCaP | 90-180 μM for 24-48 hours | Decreased levels of both AR and PSA proteins. Effect on AR occurred prior to caspase activation. | [1] [2] |
| Inhibition of Survival Signaling | 22Rv1, LAPC4, LNCaP | 10-180 μM for 24-48 hours | Decreased levels of phospho-Akt (Ser-473), total Akt, and nuclear levels of NF-κB constituents (p50 and p65). | [1] [2] |
| Cytotoxicity (Other Cell Lines) | HaCaT, THP-1 | Up to 200 μM for 6-30 hours | No obvious cytotoxicity at lower concentrations (25-100 μM). Cytotoxicity observed at 200 μM in HaCaT and 100 μM in THP-1 cells. | [2] |
The experimental workflow for studying this compound's effects involves specific steps from cell culture to analysis, which can be visualized as follows:
The following section provides a step-by-step methodology based on the cited literature.
2.1. Cell Culture and Treatment
2.2. Key Assays and Methodologies
Apoptosis Assay (Hoechst Assay)
Western Blot Analysis
Mechanistic Probe: Caspase-Independence of AR Downregulation
The proposed mechanism by which this compound suppresses prostate cancer growth involves a coordinated disruption of key survival and proliferation pathways, as illustrated below:
This compound represents a promising natural product lead compound for targeting AR signaling in prostate cancer. The detailed protocols and data summarized in these application notes provide a foundation for further in vivo validation and development of this compound or its analogs as potential therapeutic or chemopreventive agents. Future work should focus on overcoming challenges related to bioavailability and advancing into clinical studies [4] [5].
Summary: This application note synthesizes findings from peer-reviewed studies demonstrating that Isosilybin A, a flavonolignan from milk thistle, suppresses the Akt-NF-κB signaling pathway and induces apoptotic cell death in human prostate cancer cells [1] [2]. The data confirms the compound's role as a multi-target agent against key survival proteins.
The table below summarizes quantitative findings on this compound's effects from key assays.
| Cell Line / Model | Experimental Treatment | Key Observed Effects | Signaling Pathway Modulation |
|---|---|---|---|
| Human Prostate Cancer (22Rv1, LAPC4, LNCaP) [1] | 10-180 μM this compound, 24-48 hours | ↓ Phospho-Akt (Ser473), ↓ Total Akt; ↓ Nuclear p50, p65 (NF-κB); ↓ AR, ↓ PSA; ↑ Cleaved Caspases-8, -9, -3; ↑ cPARP | Inhibition of Akt-NF-κB-AR axis; Activation of extrinsic/intrinsic apoptosis |
| HEK-293 [2] | 30 μM this compound | Significant activation of PPARγ | PPARγ agonist activity |
| LL37-induced HaCaT & THP-1 [3] [2] | 25-200 μM this compound, 6-30 hours | ↓ p-Erk, ↓ p-p38; ↓ Inflammatory factors (IL1A, IL1B, IL6, CCL2, CCL20); Inhibited M1 macrophage polarization | Inhibition of MAPK (Erk, p38) and NF-κB pathways |
This compound directly targets core components of cellular survival signaling. The diagram below illustrates the mechanistic pathway and the experimental workflow for its validation.
The provided data and protocols establish a clear framework for studying this compound. Its ability to simultaneously target Akt, NF-κB, and AR makes it a compelling multi-target agent for investigating therapeutic strategies against cancers reliant on these pathways, particularly prostate cancer [1].
The methodologies below are adapted from studies that used Isosilybin A for in vitro experiments, providing a practical reference for its use in a laboratory setting.
| Aspect | Details from Literature |
|---|---|
| General Handling | Isolated from silymarin; purity >97% used in studies [1]. |
| Stock Solution Preparation | Dissolved in DMSO to a concentration of 100 mg/mL [2] or 10-100 mM [3]. Stored as aliquots at -20°C [2]. |
| Working Concentration in Media | Wide range used: 10 μM to 200 μM [3] [1]. Final DMSO concentration in culture medium should not exceed 0.1-0.25% [2] [1]. |
| Cell Treatment Procedure | Cells seeded and allowed to adhere. Medium replaced with fresh medium containing the desired concentration of this compound. Incubated for 24 to 72 hours [3] [1]. |
Here are answers to some anticipated questions you might have when setting up your experiments.
Q1: How should I handle this compound to maintain its stability?
Q2: The compound precipitates out in my culture media. What can I do? This is a common issue with poorly water-soluble compounds like flavonolignans.
Q3: My experimental results are inconsistent. What could be the cause?
The following workflow summarizes the critical steps for using this compound in cell culture, based on the information gathered.
(Caption: A workflow for using this compound in cell culture experiments.)
The following table consolidates the standard preparation and storage conditions for Isosilybin A stock solutions from multiple supplier recommendations [1] [2] [3].
| Solution Type | Solvent | Concentration | Storage |
|---|
| Stock Solution | DMSO (freshly opened, anhydrous) | 100 mg/mL (207.28 mM) [1] | Powder: -20°C for 3 years; 4°C for 2 years [1] [3] Solution: -80°C for 6 months; -20°C for 1 month [1] [3] | | | | 96 mg/mL (198.98 mM) [2] | | | | | 90 mg/mL (186.55 mM) [4] | | | In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2] [4] | 2.5 - 4.8 mg/mL (5.18 - 9.95 mM) [2] [3] | Prepare fresh and use immediately [2] [4]. | | In Vivo Formulation 2 | 5% DMSO + 95% Corn Oil [2] | 0.25 mg/mL (0.52 mM) [2] | Prepare fresh and use immediately [2]. |
Here are detailed methodologies for key experiments cited in the literature, which you can use as a reference for your own work.
This protocol is adapted from a study investigating this compound in a rosacea-like model [1] [5].
This protocol is based on research into this compound's pro-apoptotic effects in prostate cancer cells [1] [6].
The diagram below illustrates the key molecular mechanisms and pathways through which this compound exerts its biological effects, as identified in the search results.
Q1: Why is my this compound precipitating when I add it to the cell culture medium?
Q2: How many freeze-thaw cycles can my stock solution withstand?
Q3: My in vivo formulation turns cloudy. What should I do?
For a quick reference, here are the key chemical and biological characteristics of this compound that are relevant to assay interference.
| Property | Description |
|---|---|
| CAS Number | 142796-21-2 [1] |
| Molecular Formula | C₂₅H₂₂O₁₀ [2] [1] |
| Molecular Weight | 482.44 g/mol [2] [1] |
| Bioactive Targets | PPARγ, ABCA1, Tyrosinase, Carbonic Anhydrase VA/VII [3] [2] [1] |
| Primary Biological Source | Silybum marianum (Milk Thistle) [1] |
| Key Interference Risk | Inhibition of CYP2C8 enzyme activity in human liver microsomes [1] |
Q1: What are the common sources of metabolite interference in LC-MS targeted metabolomics? Metabolite interference occurs when a metabolite produces a detectable signal within the Multiple Reaction Monitoring (MRM) channel of another metabolite due to factors like co-elution (similar retention time), inadequate mass resolution in triple-quadrupole mass spectrometers, or in-source fragmentation [4]. One study found that approximately 75% of metabolites in a test of 334 standards showed measurable signals in at least one other metabolite's MRM setting [4].
Q2: How can this compound interfere with drug metabolism assays? this compound has been identified as a inhibitor of the cytochrome P450 enzyme CYP2C8 [1]. In vitro studies using human liver microsomes reported an IC₅₀ value for a mixture of this compound and its diastereoisomer Isosilybin B (Isosilibinin) of 1.64 ± 0.66 μg/mL, making it one of the most potent inhibitors among the milk thistle flavonolignans tested [1]. This can lead to significant interference in assays measuring CYP2C8 activity.
Q3: What strategies can resolve metabolite interference? Employing advanced chromatography techniques can resolve a majority of interference issues. Research indicates that using different chromatography methods can resolve 65–85% of interfering signals [4]. For complex biological samples, a Metabolic Reaction-based Molecular Networking (MRMN) strategy can improve the accurate annotation of drug prototypes and their metabolites by excluding endogenous interference and recognizing redundant ions [5].
Here is a structured guide to diagnosing and resolving issues related to this compound metabolite interference.
| Problem | Possible Cause | Solution |
|---|---|---|
| Inaccurate metabolite annotation/quantification | Co-elution of this compound with other metabolites sharing similar MRM transitions. | Optimize chromatographic separation (e.g., modify mobile phase, gradient, or column) to increase retention time resolution [4]. |
| False positives in drug metabolite identification | In-source fragmentation generating product ions that coincide with those of other metabolites [4]. | Use MRMN or similar advanced data analysis platforms to filter out in-source fragments and redundant ions [5]. |
| Unexpected inhibition of CYP2C8 activity | Presence of this compound or related flavonolignans in the sample [1]. | Conduct control experiments with purified this compound standards. Consider its potential inhibitory effect in the experimental design and data interpretation [1]. |
The following diagram, generated with Graphviz, outlines a recommended workflow to identify and address metabolite interference in LC-MS data, incorporating strategies from the latest research.
For complex interference, especially in drug metabolism studies, the Metabolic Reaction-based Molecular Networking (MRMN) platform provides a robust solution. The diagram below details its key data processing steps.
The MRMN platform incorporates several key innovations to reduce false positives and negatives. It improves MS2 spectral similarity matching to account for feature degradation during metabolic transformations, excludes endogenous ions that are not related to the drug metabolites, and identifies redundant ions from the same compound (e.g., adducts, fragments). This process significantly reduces network complexity, with one study reporting a reduction of 79% of nodes and 97% of subnetworks compared to traditional GNPS analysis [5].
The table below summarizes the key characteristics of this compound and its more widely studied analog, Isosilybin B, based on recent research.
| Property | This compound | Isosilybin B | Technical Notes & Context |
|---|---|---|---|
| Abundance in Silymarin | ~10% [1] [2] | ~5% [1] [2] | Silybin (A&B mixture) is the major component (40-60%) [1]. |
| Stereochemistry | Diastereomer of Isosilybin B [3] | Diastereomer of this compound [3] | Crucial for activity. Differ in configuration at C-7' and C-8' positions [3]. |
| Reported Bioactivities | Anticancer (prostate), antiviral, anti-inflammatory [2] | Superior anticancer & antifibrotic effects (liver) [4] [5] | Isosilybin B shows stronger cytotoxicity and tumor-selective cell cycle arrest [4]. |
| Key Molecular Targets | Binds VEGFA & SRC proteins (in silico) [6] [7] | Binds VEGFA & SRC proteins (in silico) [6] [7] | VEGFA (angiogenesis), SRC (oncogenic signaling) [6]. |
Since direct protocols for this compound uptake are not detailed in the available literature, the following workflows are proposed based on standard practices in the field and the biological pathways identified.
Q1: Why might my this compound experimental results be inconsistent with the literature?
Q2: What are the major challenges in working with this compound, and how can I address them?
| Compound | Reported Anti-Cancer Activities & Mechanisms | Experimental Models (Examples) |
|---|
| Isosilybin A | - Induces G1 cell cycle arrest [1]
The following diagram illustrates the key signaling pathways through which this compound and silymarin exert their anti-cancer effects, based on the experimental data.
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.
Cell Viability Assay (MTT) [5]:
Cell Cycle Analysis by Flow Cytometry [5] [1]:
Gene Expression Analysis (qRT-PCR) [5]:
When interpreting these findings, it is crucial to consider the following:
| Feature | Isosilybin B | Enzalutamide |
|---|---|---|
| Primary Mechanism | Induces AR degradation via the proteasome [1] | Potently inhibits AR nuclear translocation and prevents DNA binding [2] [3] |
| Key Pathway | PI3K-Akt-Mdm2-mediated ubiquitination [1] | Direct, high-affinity antagonism of the AR Ligand-Binding Domain (LBD) [2] [3] |
| Effect on AR Levels | Decreases AR protein levels [1] | Does not typically reduce AR protein levels; primarily inhibits its function [2] |
| Experimental Context | Preclinical studies in human prostate cancer cell lines (e.g., LNCaP, 22Rv1) [1] | Extensive clinical trials and approval for metastatic prostate cancer [4] [3] |
The following table summarizes the key experimental findings and the methods used to obtain them.
| Compound | Key Experimental Findings | Experimental Models & Protocols Cited |
|---|
| Isosilybin B | - Reduced AR and PSA protein levels in various prostate cancer cell lines (LNCaP, 22Rv1, LAPC4) at concentrations of 10–90 μM [1].
The diagrams below illustrate the distinct mechanisms through which Isosilybin B and Enzalutamide exert their effects on the Androgen Receptor.
A critical point for your research is that the compelling data on proteasome-mediated AR degradation is associated with Isosilybin B, not Isosilybin A. The distinct activities of these isomers highlight the need for compound-specific verification in experimental planning.
| Biological Activity | Experimental Model / Assay | Key Findings / Potency | Proposed Mechanism of Action |
|---|---|---|---|
| Anti-Prostate Cancer [1] | Human prostate cancer cells (22Rv1, LAPC4, LNCaP) | Induces apoptotic death; IC50 for cytotoxicity in Huh-7 cells: 80 µM [1]. | Activates extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways; targets the Akt-NF-κB-AR axis, reducing androgen receptor (AR) and PSA levels [1]. |
| PPARγ Agonism [1] | HEK-293 cells transfected with human PPARγ | Significantly activates PPARγ at 30 µM [1]. | Binds and activates the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation [1]. |
| Anti-Inflammatory (Skin/Rosacea) [1] | LL37-induced HaCaT cell model; LL37-induced rosacea-like mice model | Topical application (1%) reduced skin erythema and inflammatory cells [1]. | Inhibits Erk, p38, and NF-κB signaling pathways; reduces expression of IL-1β, IL-6, and Nlrp3; inhibits M1 macrophage polarization [1]. |
| Antiviral & Anti-inflammatory [2] | Hepatoprotective assays (specific model not detailed) | Outperformed silybin in antiviral activity and NF-κB inhibition [2]. | Specific interactions with viral and inflammatory targets (exact mechanisms require further study) [2]. |
The selectivity of this compound becomes more evident when compared to its diastereomer, Isosilybin B, and other components. Research shows that the stereochemistry of these molecules critically influences their biological effects [3] [2].
| Compound | Key Selective Activities and Notes |
|---|---|
| This compound | More studied for anti-prostate cancer and as a PPARγ agonist [1]. |
| Isosilybin B | Shows superior selectivity against liver cancer cells; more cytotoxic to tumor cells while less toxic to non-tumor hepatocytes than silybin; induces tumor-specific G1 cell cycle arrest; demonstrates strong anti-fibrotic properties [4] [5]. |
| Silybin A & B | Diastereomers with differing biological activities; using the natural mixture can lead to misleading results because true molecular effects are stereochemistry-dependent [3] [6]. |
| 2,3-Dehydrosilybin | The planar structure from the C-2,3 double bond enhances radical scavenging and antioxidant activity [2]. |
| Silychristin & Silydianin | Often show stronger antioxidant and cytoprotective activity in chemical assays (e.g., DPPH, ORAC) compared to silybin [2]. |
| Taxifolin | The flavonoid precursor; demonstrates potent antiviral effects and the strongest radical scavenging activity among silymarin components [2]. |
For researchers looking to replicate or build upon these studies, here is a summary of the key experimental methodologies from the literature.
Cell Viability Assay (MTT Assay) [4]
Western Blot Analysis [1]
Cell Cycle Analysis by Flow Cytometry [4]
Gene Expression Analysis (qRT-PCR) [4]
2−ΔΔCT method is used for relative quantification. This was used to show the reduction of pro-fibrotic genes (e.g., Acta2, Col1a1) by Isosilybin B [4].The following diagrams, described in DOT language, illustrate the core concepts of this compound's mechanism and its context within silymarin research.
The future of silymarin research lies in using optically pure components like isolated this compound and Isosilybin B, as their biological effects are highly stereospecific [3]. The evidence suggests a clear division of labor:
Future work should focus on in vivo validation, detailed pharmacokinetic studies, and the development of formulations to enhance the bioavailability of these specific, potent flavonolignans.
| Compound | Typical Abundance in Silymarin [1] [2] | Key Reported Biological Activities & Selectivity |
|---|---|---|
| Silybin (Silybin A & B) | 40-60% | Historically most studied; general hepatoprotective, antioxidant, and anticancer effects [3] [1] [2]. Some studies report greater toxicity to non-tumor hepatocytes than to hepatoma cells [2]. |
| Isosilybin A | ~10% | Demonstrated selective induction of apoptosis and G1 arrest in prostate cancer cells, outperforming silybin in some antiviral and anti-inflammatory assays [1] [2]. |
| Isosilybin B | ~5% | High tumor selectivity: More cytotoxic to liver cancer cells, less toxic to normal hepatocytes, and induces tumor-specific G1 arrest [3] [4] [5]. More effectively reduces pro-fibrotic gene expression and ALT levels than silybin [3]. |
| Silychristin | 15-25% | Exhibits stronger cytoprotective and antioxidant activity than silybin at equivalent concentrations [1] [2]. |
| 2,3-Dehydrosilybin | <5% | Enhanced radical scavenging and antioxidant activity due to planar structure [1] [2]. |
| Taxifolin (Flavonoid) | <5% | Potent antioxidant (EC50 values ~10-fold lower than silybin) and strong antiviral effects [1] [2]. |
Recent, high-quality studies provide mechanistic insights and quantitative data on Isosilybin B's selective effects.
The following diagram illustrates the key experimental workflow and proposed mechanism of action for Isosilybin B's selective effects, based on the cited research [3]:
For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the recent study on Isosilybin B [3].
The evidence suggests that Isosilybin B represents a promising novel therapeutic agent for the treatment of liver cancer and associated fibrotic diseases, with a strong potential for future anticancer and antifibrotic strategies [3]. Its tumor-selective cytotoxicity and mechanism of action provide a compelling case for further investigation.
Future research should focus on:
Irritant